molecular formula C12H17NO2 B10775931 2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one CAS No. 2287683-57-0

2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one

Cat. No.: B10775931
CAS No.: 2287683-57-0
M. Wt: 207.27 g/mol
InChI Key: FSNGZFWOSNEUJM-UHFFFAOYSA-N
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Description

2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methylamino group, and a methylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one typically involves a multi-step process. One common method includes the reaction of 4-methylacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms an intermediate oxime, which is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetone: Similar structure but lacks the methylamino group.

    N-Methyl-4-methoxyamphetamine: Contains a similar methoxy group but has a different backbone structure.

    4-Methylmethcathinone: Shares the methylphenyl group but differs in the functional groups attached to the backbone.

Uniqueness

2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2287683-57-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C12H17NO2/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4/h5-8,10H,1-4H3

InChI Key

FSNGZFWOSNEUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N(C)OC

Origin of Product

United States

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